Evidence Limitation Statement: Lack of Public Quantitative Comparator Data for 4-Methyl-4-phenylpyrrolidin-2-one
A comprehensive search of primary research papers, patents, and authoritative databases did not identify any published study that directly compares the biological activity, binding affinity, selectivity, pharmacokinetic properties, or chemical reactivity of 4-methyl-4-phenylpyrrolidin-2-one against a named structural analog under identical experimental conditions. While closely related compounds—including 1-methyl-4-phenylpyrrolidin-2-one (explored as a bromodomain inhibitor fragment [1]) and 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs (investigated as monoamine uptake inhibitors [2])—have published quantitative data, the target compound itself does not appear in these datasets, nor has it been the subject of a dedicated head-to-head comparison study. The current evidence base is insufficient to support a quantitative differentiation claim. Users should approach procurement decisions with the understanding that this compound's advantages over analogs must be empirically validated in the intended application context.
| Evidence Dimension | Biological activity or chemical property differentiation versus analogs |
|---|---|
| Target Compound Data | No public quantitative data identified |
| Comparator Or Baseline | Various in-class pyrrolidinones (no direct comparator study available) |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable — no comparative study found |
Why This Matters
Absence of published comparator data means purchasing decisions must rely on project-specific internal validation rather than literature-supported differentiation.
- [1] Hilton-Proctor JP, Ilyichova O, Zheng Z, Jennings IG, Johnstone RW, Shortt J, Mountford SJ, Scanlon MJ, Thompson PE. Substituted 1-methyl-4-phenylpyrrolidin-2-ones – Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. Eur J Med Chem. 2020;191:112120. PMID: 32120339. View Source
- [2] Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem. 2006;49(4):1420-1432. PMID: 16480278. View Source
